molecular formula C28H31F3N4O5 B12288396 N-[[(3R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate

N-[[(3R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate

Cat. No.: B12288396
M. Wt: 560.6 g/mol
InChI Key: BVMWPONRCOSTMK-UHFFFAOYSA-N
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Description

N-[[(3R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate is a complex organic compound with a variety of applications in scientific research. This compound is known for its unique structure, which includes a piperidine ring, a phenylethynyl group, and a phenylalanine derivative. It is often used in the fields of chemistry, biology, and medicine due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes include the Pinner Reaction, which involves the partial solvolysis of a nitrile to yield an iminoether , and the Strecker Synthesis, which is used to prepare α-aminonitriles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The use of advanced techniques such as electrosynthesis can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[[(3R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include paraformaldehyde and hydrogen for N-monomethylation , as well as various acids and bases for catalyzing different reactions. Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[[(3R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[(3R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, phenylethynyl compounds, and phenylalanine-based molecules. Examples include:

  • N-[[(3R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine
  • N-[[(3R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-D-phenylalanine

Uniqueness

What sets N-[[(3R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-[[2-(1-carbamimidoylpiperidin-3-yl)acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3.C2HF3O2/c1-33-25(32)23(29-24(31)17-22-8-5-15-30(18-22)26(27)28)16-21-13-11-20(12-14-21)10-9-19-6-3-2-4-7-19;3-2(4,5)1(6)7/h2-4,6-7,11-14,22-23H,5,8,15-18H2,1H3,(H3,27,28)(H,29,31);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMWPONRCOSTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)CC3CCCN(C3)C(=N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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